![molecular formula C8H12O3 B1444268 Ácido 2-metil-7-oxabiciclo[2.2.1]heptano-2-carboxílico CAS No. 1561951-19-6](/img/structure/B1444268.png)
Ácido 2-metil-7-oxabiciclo[2.2.1]heptano-2-carboxílico
Descripción general
Descripción
2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound that features a unique structure with an oxygen bridge. This compound is part of the 7-oxanorbornane family, which is known for its interesting biological activities and applications in various fields of science and industry .
Aplicaciones Científicas De Investigación
2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Explored for its use in drug development and as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
Target of Action
The primary targets of 2-Methyl-7-oxabicyclo[22It’s known that similar compounds, 7-oxanorbornanes, have shown biological activity . For instance, some derivatives have been found to inhibit protein phosphatases .
Mode of Action
The exact mode of action of 2-Methyl-7-oxabicyclo[22It’s known that similar compounds interact with their targets in a highly stereoselective manner due to their bicyclic structure .
Biochemical Pathways
The specific biochemical pathways affected by 2-Methyl-7-oxabicyclo[22Related compounds, 7-oxanorbornanes, are known to generate a wide chemodiversity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Methyl-7-oxabicyclo[22The bicyclic structure of similar compounds, 7-oxanorbornanes, allows them to generate useful polymers upon oxa ring openings , which could potentially impact their bioavailability.
Result of Action
The molecular and cellular effects of 2-Methyl-7-oxabicyclo[22It’s known that similar compounds, 7-oxanorbornanes, have interesting biological properties .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Methyl-7-oxabicyclo[22Similar compounds, 7-oxanorbornanes, have been used in radical-induced alkene polymerizations , suggesting that they may be influenced by certain environmental conditions.
Análisis Bioquímico
Biochemical Properties
2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the enzymes, leading to changes in metabolic flux and cellular responses.
Cellular Effects
The effects of 2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid on cells are diverse and depend on the cell type and context. In some cell types, this compound has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For example, it can activate or inhibit specific signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, it may affect the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, thereby impacting cell viability and function.
Molecular Mechanism
At the molecular level, 2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects through various mechanisms. One key mechanism involves binding interactions with specific biomolecules, such as enzymes and receptors . These interactions can lead to enzyme inhibition or activation, depending on the context. For instance, the compound may inhibit enzymes involved in ROS production, thereby reducing oxidative stress. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . Over time, the compound may undergo chemical degradation, leading to the formation of metabolites with different biological activities. In in vitro studies, prolonged exposure to the compound can result in changes in cell viability, proliferation, and metabolic activity. In in vivo studies, the compound’s effects may vary depending on the duration of exposure and the biological context.
Dosage Effects in Animal Models
The effects of 2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid vary with different dosages in animal models . At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . For example, it may participate in pathways related to oxidative stress responses, where it modulates the activity of enzymes involved in ROS production and detoxification. Additionally, the compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . The compound may be actively transported across cell membranes by specific transporters or passively diffuse into cells. Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s biological activity and its effects on cellular function.
Subcellular Localization
The subcellular localization of 2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is critical for its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be found in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels–Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Commonly involves nucleophilic or electrophilic reagents to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is a typical setup.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Shares the bicyclic structure but lacks the carboxylic acid group.
2-Methyl-7-oxabicyclo[2.2.1]heptane: Similar structure but without the carboxylic acid functionality.
Uniqueness
2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its combination of a bicyclic structure with a carboxylic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-8(7(9)10)4-5-2-3-6(8)11-5/h5-6H,2-4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBWQWATKAXZEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCC1O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



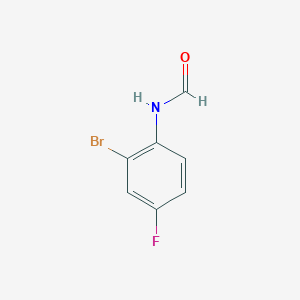
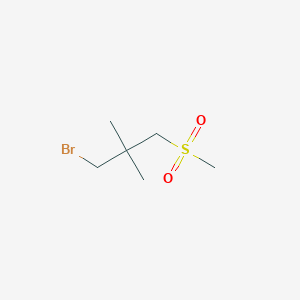
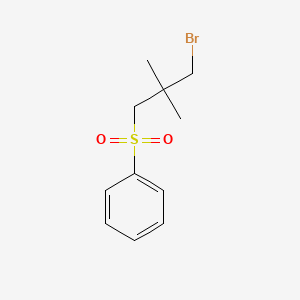
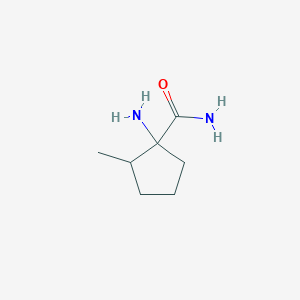
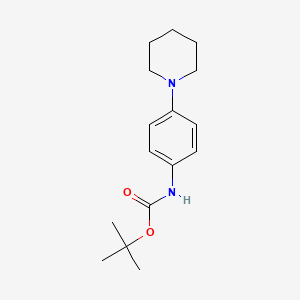
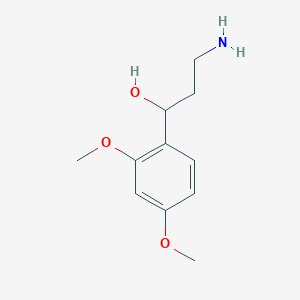

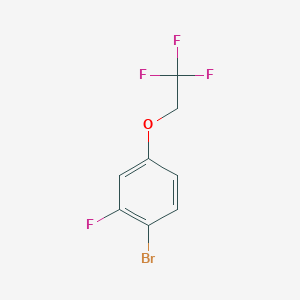

![{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1444204.png)
![4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole](/img/structure/B1444205.png)

![{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine](/img/structure/B1444208.png)
